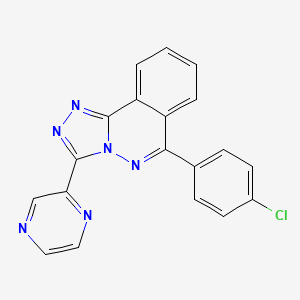
C19H11ClN6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H11ClN6 is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H11ClN6 typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with chlorinated aromatic compounds under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions usually involve temperatures ranging from 80°C to 150°C and may require inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
C19H11ClN6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
C19H11ClN6: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism by which C19H11ClN6 exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways, which can result in therapeutic outcomes such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
C19H11ClN6: can be compared with other similar compounds based on its structure and reactivity:
Similar Compounds: Compounds such as and share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: The presence of multiple nitrogen atoms and a chlorine atom in
Properties
Molecular Formula |
C19H11ClN6 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H11ClN6/c20-13-7-5-12(6-8-13)17-14-3-1-2-4-15(14)18-23-24-19(26(18)25-17)16-11-21-9-10-22-16/h1-11H |
InChI Key |
VVUYGRVRAZCMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=NC=CN=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















